molecular formula C15H17P B1362659 Diphenylpropylphosphine CAS No. 7650-84-2

Diphenylpropylphosphine

Cat. No. B1362659
CAS RN: 7650-84-2
M. Wt: 228.27 g/mol
InChI Key: AAXGWYDSLJUQLN-UHFFFAOYSA-N
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Description

Diphenylpropylphosphine is an organic phosphine compound . It has a molecular formula of C15H17P and is used as an efficient catalyst for organic synthesis .


Synthesis Analysis

The synthesis of Diphenylpropylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .


Molecular Structure Analysis

The molecular structure of Diphenylpropylphosphine can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .


Chemical Reactions Analysis

Phosphines, including Diphenylpropylphosphine, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are also used in the confinement within micro- or nano-environments .


Physical And Chemical Properties Analysis

Diphenylpropylphosphine has a boiling point of 304.1±0.0 °C at 760 mmHg and a flash point of 150.5±25.6 °C . It also has a density and various other properties that can be determined using physicochemical analysis techniques .

Scientific Research Applications

Fluorescent Probes for Lipid Peroxidation

Diphenyl-1-pyrenylphosphine (DPPP) has been explored as a fluorescent probe to monitor lipid peroxidation in cell membranes. This compound reacts specifically with organic hydroperoxides to form DPPP oxide, enabling the detection of lipid peroxidation in stimulated polymorphonuclear leukocytes and liposomal membranes. This research underscores DPPP's potential as a specific probe for lipid peroxidation within cell membranes, offering insights into oxidative stress and cellular damage mechanisms (Okimoto et al., 2000).

Synthesis and Reactivity of Diphosphine

A novel diphosphine based on the 1,3,2-diazaphospholidine framework has been synthesized, exhibiting unique properties like homolytic cleavage of the P-P bond to form phosphinyl radicals. This diphosphine reacts with elements such as oxygen, sulfur, selenium, and tellurium, indicating its potential utility in synthesizing a variety of compounds and understanding the electronic structure and reactivity of phosphorus-containing molecules (Giffin et al., 2012).

Synthesis of Organic Selenides

Diphenyl diselenide's reaction with tributylphosphine forms phenylselenolate ion, which aids in the conversion of various compounds into selenated products. This process exemplifies the role of phosphine derivatives in organic synthesis, specifically in the preparation of selenides, which are important in various chemical and pharmaceutical applications (Sakakibara et al., 1992).

Development of Triarylphosphines

Diphenylphosphine's role in the synthesis of various triarylphosphines through copper-catalyzed coupling reactions highlights its significance in creating compounds with diverse applications in catalysis and material science. This method is notable for tolerating various functional groups and not requiring expensive additives or harsh conditions (Allen & Venkataraman, 2003).

Pharmacological Applications

Diphenyl phosphine oxide-1 (DPO-1) has been identified as a potent Kv1.3 channel inhibitor, with potential implications in immunosuppressive and anti-inflammatory effects. This highlights the pharmacological importance of diphenylphosphine derivatives in the treatment of immunologic disorders (Zhao et al., 2013).

Safety And Hazards

Diphenylpropylphosphine is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

properties

IUPAC Name

diphenyl(propyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXGWYDSLJUQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997873
Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylpropylphosphine

CAS RN

7650-84-2
Record name Diphenylpropylphosphine
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URL https://commonchemistry.cas.org/detail?cas_rn=7650-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, diphenylpropyl-
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Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
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Record name Diphenylpropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
G Tang - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
A neutral W/S/Cu cluster, [Cu3WIS4(C15H17P)3], was formed by the reaction of tetrathiotungstate(VI), CuI and diphenylpropylphosphine (dpp) in dimethylformamide. The title …
Number of citations: 10 scripts.iucr.org
SO Grim, RL Keiter, W McFarlane - Inorganic Chemistry, 1967 - ACS Publications
… A conductivity study was carried out with pure cisdichlorobis (diphenylpropylphosphine) … In a blank experiment, diphenylpropylphosphine in dichloromethane conducted only slightly…
Number of citations: 301 pubs.acs.org
TPA Ruberu, HR Albright, B Callis, B Ward… - ACS …, 2012 - ACS Publications
We demonstrate molecular control of nanoscale composition, alloying, and morphology (aspect ratio) in CdS–CdSe nanocrystal dots and rods by modulating the chemical reactivity of …
Number of citations: 129 pubs.acs.org
A van Rooy, PCJ Kamer… - Journal of organometallic …, 1997 - Elsevier
… Hydrogenation of 5 yielded 8, the diphenylpropylphosphine analogue of 4. © 1997 Elsevier Science SA …
Number of citations: 28 www.sciencedirect.com
GR Beilharz, D Scott, AG Wedd - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Diphenylpropylphosphine oxide was prepared by an extension of a literature method" and characterized by mass spectral, 'H nmr, and infrared analysis; mp 96-97C (Found: C, 73.6; H, …
Number of citations: 4 www.publish.csiro.au
JJ Yang, IM El-Nahhal, IS Chuang, GE Maciel - Journal of non-crystalline …, 1997 - Elsevier
… basis of previously reported 31p NMR chemical shifts [12-14] (estimated 3~p chemical shift errors in this study: +1 ppm): (A) phosphine moieties: -17 ppm for diphenylpropylphosphine …
Number of citations: 52 www.sciencedirect.com
S Perruchas, C Tard, XF Le Goff, A Fargues… - Inorganic …, 2011 - ACS Publications
… I 4 (PPh 3 ) 4 ] (1), [Cu 4 I 4 (Pcpent 3 ) 4 ] (2), and [Cu 4 I 4 (PPh 2 Pr) 4 ] (3) (PPh 3 = triphenylphosphine, Pcpent 3 = tricyclopentylphosphine, and PPh 2 Pr = diphenylpropylphosphine) …
Number of citations: 266 pubs.acs.org
JA Miller, D Stewart - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… the 3-acyloxy-l,3-diphenylpropylphosphine oxides (9). have been synthesised and used in assignment of structure to the acylals (8). …
Number of citations: 2 pubs.rsc.org
BK Hughes, JM Luther, MC Beard - ACS nano, 2012 - ACS Publications
… nanorods prepared using the most reactive sulfur precursor, diphenylpropylphosphine-S. … CdS nanorods prepared using the most reactive sulfur precursor, diphenylpropylphosphine-S. …
Number of citations: 57 pubs.acs.org
MV Zakharova, N Masoumifard, Y Hu… - … applied materials & …, 2018 - ACS Publications
Conventional amines and phosphines, such as diethylenetriamine, diphenylpropylphosphine, triethylamine, and tetramethylpiperidine, were grafted or impregnated on the surface of …
Number of citations: 25 pubs.acs.org

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